molecular formula C15H20N4O2 B12174757 N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12174757
M. Wt: 288.34 g/mol
InChI Key: SVXUKEQHXLHQAS-UHFFFAOYSA-N
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Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring fused with a furan ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the pyrrolidine moiety: This step involves the alkylation of the pyrazole ring with a pyrrolidine derivative, often using a strong base like sodium hydride to facilitate the reaction.

    Final coupling: The final step involves coupling the intermediate with a carboxamide group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide
  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamide

Uniqueness

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the furan and pyrazole rings, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-2-19-7-3-5-11(19)10-16-15(20)13-9-12(17-18-13)14-6-4-8-21-14/h4,6,8-9,11H,2-3,5,7,10H2,1H3,(H,16,20)(H,17,18)

InChI Key

SVXUKEQHXLHQAS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=NNC(=C2)C3=CC=CO3

Origin of Product

United States

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